molecular formula C16H11FN2O3 B5667542 (4Z)-1-(4-fluorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione

(4Z)-1-(4-fluorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B5667542
M. Wt: 298.27 g/mol
InChI Key: QAUFQKRVKNWAMX-ZROIWOOFSA-N
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Description

(4Z)-1-(4-fluorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolidine-3,5-dione core with a 4-fluorophenyl and a 4-hydroxyphenyl substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-fluorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione typically involves the condensation of 4-fluorobenzaldehyde with 4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The intermediate product is then subjected to cyclization with hydrazine derivatives to form the pyrazolidine-3,5-dione core.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-fluorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the pyrazolidine-3,5-dione core can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced pyrazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4Z)-1-(4-fluorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-fluorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

    Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(4Z)-1-(4-fluorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione is unique due to its specific substitution pattern and the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4Z)-1-(4-fluorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O3/c17-11-3-5-12(6-4-11)19-16(22)14(15(21)18-19)9-10-1-7-13(20)8-2-10/h1-9,20H,(H,18,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUFQKRVKNWAMX-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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